(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide (E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide
Brand Name: Vulcanchem
CAS No.: 898436-80-1
VCID: VC6328151
InChI: InChI=1S/C18H18N2O3S2/c1-13-7-9-14(10-8-13)25(22,23)12-11-17(21)19-18-20(2)15-5-3-4-6-16(15)24-18/h3-10H,11-12H2,1-2H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N=C2N(C3=CC=CC=C3S2)C
Molecular Formula: C18H18N2O3S2
Molecular Weight: 374.47

(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide

CAS No.: 898436-80-1

Cat. No.: VC6328151

Molecular Formula: C18H18N2O3S2

Molecular Weight: 374.47

* For research use only. Not for human or veterinary use.

(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide - 898436-80-1

Specification

CAS No. 898436-80-1
Molecular Formula C18H18N2O3S2
Molecular Weight 374.47
IUPAC Name N-(3-methyl-1,3-benzothiazol-2-ylidene)-3-(4-methylphenyl)sulfonylpropanamide
Standard InChI InChI=1S/C18H18N2O3S2/c1-13-7-9-14(10-8-13)25(22,23)12-11-17(21)19-18-20(2)15-5-3-4-6-16(15)24-18/h3-10H,11-12H2,1-2H3
Standard InChI Key DSLLMURSUPELGC-VHEBQXMUSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N=C2N(C3=CC=CC=C3S2)C

Introduction

Chemical Identity

  • IUPAC Name: (E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide

  • Molecular Formula: Not explicitly provided in the search results but deduced from the name.

  • Key Functional Groups:

    • Benzothiazole moiety

    • Tosyl (p-toluenesulfonyl) group

    • Amide linkage

The compound features an extended conjugated system due to the benzothiazole and ylidene functionalities, which may contribute to its electronic properties.

Structural Features

The molecule contains:

  • A benzothiazole ring substituted with a methyl group at the 3-position, providing hydrophobic character and potential for π-π stacking interactions.

  • A tosyl group attached to a propanamide backbone, which enhances solubility and may influence biological activity.

  • An (E)-configuration around the ylidene bond, which can affect molecular geometry and binding affinities in biological systems.

Synthesis

While specific synthetic pathways for this exact compound were not detailed in the provided sources, similar compounds are typically synthesized using multi-step protocols involving:

  • Formation of Benzothiazole Core: Starting from o-aminothiophenols and aldehydes or ketones under oxidative conditions.

  • Introduction of Ylidene Functionality: Using condensation reactions with appropriate aldehydes or ketones.

  • Tosylation: Reaction with tosyl chloride in the presence of a base to introduce the tosyl group.

  • Amide Formation: Coupling with an appropriate acid chloride or anhydride.

These steps are often monitored using techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and liquid chromatography-mass spectrometry (LC-MS).

Medicinal Chemistry

Compounds containing benzothiazole derivatives are known for diverse biological activities:

  • Antimicrobial: Benzothiazoles often exhibit antibacterial or antifungal properties.

  • Anti-inflammatory: The amide functionality and tosyl group may enhance interactions with enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).

  • Anticancer: Conjugated systems like this compound may inhibit cell proliferation by interacting with DNA or proteins.

Drug Design

The structural features of this compound make it a candidate for molecular docking studies to predict its binding affinities with various biological targets. For example:

  • Enzyme inhibitors: The tosyl group can mimic sulfonamides, which are known enzyme inhibitors.

  • Protein-ligand interactions: The benzothiazole moiety can engage in hydrogen bonding and hydrophobic interactions.

Characterization Techniques

To confirm the structure and purity of such compounds, the following methods are employed:

  • NMR Spectroscopy:

    • 1H^1H-NMR to identify hydrogen environments.

    • 13C^{13}C-NMR for carbon skeleton elucidation.

  • Mass Spectrometry (MS):

    • To determine molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR):

    • To identify functional groups like amides (C=OC=O) and sulfonamides (S=OS=O).

  • X-Ray Crystallography:

    • To confirm stereochemistry and molecular geometry.

Comparison to Related Compounds

Property(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamideRelated Benzothiazoles
Functional GroupsBenzothiazole, Tosyl, AmideBenzothiazole
Biological ActivityPotential anti-inflammatory/antimicrobialAntimicrobial
SolubilityEnhanced by tosyl groupModerate
Synthesis ComplexityMulti-stepVariable

Future Directions

Further research on this compound could include:

  • Biological Screening: Testing for antimicrobial, anti-inflammatory, or anticancer activity.

  • Structure Optimization: Modifying substituents on the benzothiazole ring or tosyl group to enhance activity.

  • Pharmacokinetics Studies: Evaluating solubility, stability, and bioavailability.

By leveraging its structural features, this compound holds promise in drug discovery efforts targeting enzymes or receptors implicated in disease pathways.

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